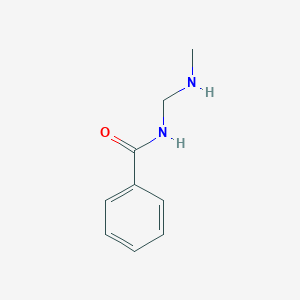
N-(Methylaminomethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Methylaminomethyl)benzamide is an organic compound that belongs to the class of amides It is derived from benzamide, where the hydrogen atom of the amide group is substituted with a methylaminomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One effective method for synthesizing N-(Methylaminomethyl)benzamide involves the aminomethylation of benzamide derivatives. This can be achieved by reacting benzamide with formaldehyde and a primary amine under acidic conditions. Another method involves the use of bis(N,N-dimethylamino)methane and carbamides in the presence of catalysts such as NiCl2·6H2O and SmCl3·6H2O . The reaction typically takes place in ethanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often employs direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquids immobilized on diatomite earth . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Methylaminomethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and substituted benzamides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(Methylaminomethyl)benzamide has a wide range of applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, including analgesics, antipyretics, and anti-inflammatory agents.
Organic Synthesis: The compound is used as a reagent and catalyst in condensation reactions, acylation, and the preparation of amides and esters.
Materials Science: It is utilized in the development of new materials with specific properties, such as luminescent markers and enzyme activators.
Mécanisme D'action
The mechanism of action of N-(Methylaminomethyl)benzamide involves its interaction with molecular targets and pathways. For instance, N-substituted benzamides have been shown to inhibit NF-kB activation and induce apoptosis by inhibiting the breakdown of I-kB . This dual mechanism makes it a potential candidate for use as a sensitizer in radio- or chemotherapies and as an anti-inflammatory agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The parent compound from which N-(Methylaminomethyl)benzamide is derived.
N-Methylbenzamide: A similar compound where the amide nitrogen is substituted with a methyl group.
N,N-Dimethylbenzamide: Another derivative with two methyl groups attached to the amide nitrogen.
Uniqueness
This compound is unique due to the presence of the methylaminomethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This substitution enhances its solubility, reactivity in nucleophilic substitution reactions, and potential biological activity .
Propriétés
IUPAC Name |
N-(methylaminomethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-10-7-11-9(12)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJBBVGFVVBQDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCNC(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566944 |
Source


|
| Record name | N-[(Methylamino)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73239-21-1 |
Source


|
| Record name | N-[(Methylamino)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

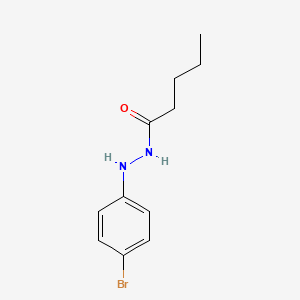
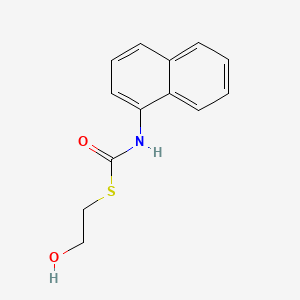
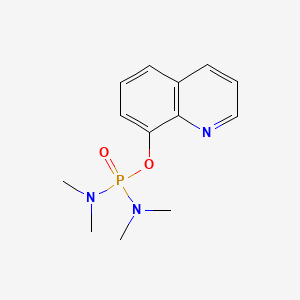
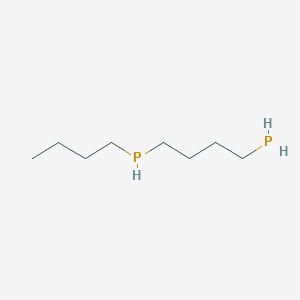
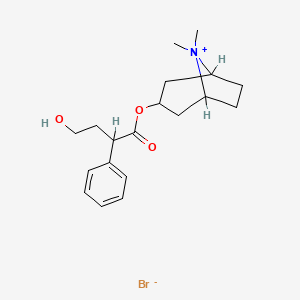
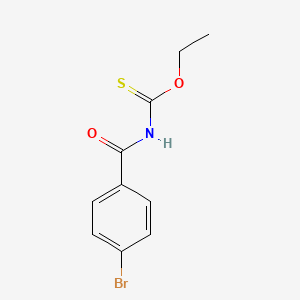
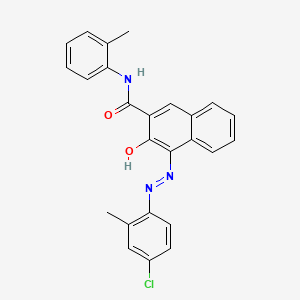

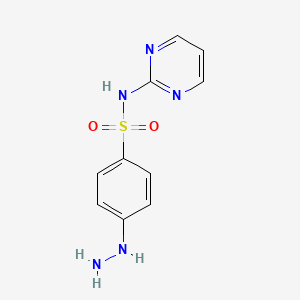
![N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide](/img/structure/B14460218.png)

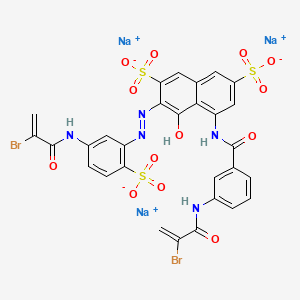
![N-Acetyl-3-(4-oxo-3-{2-[4-(phosphonomethyl)phenyl]hydrazinylidene}cyclohexa-1,5-dien-1-yl)-D-alanine](/img/structure/B14460225.png)
